molecular formula C28H28N4O7 B12500712 Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12500712
M. Wt: 532.5 g/mol
InChI Key: AGJXAPXBKDAEGO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a nitrophenoxy group, and an acetamido linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzoylpiperazine and nitrophenoxy acetamide. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and nitrophenoxy acetamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may bind to receptors or enzymes, modulating their activity. The nitrophenoxy group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
  • ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoylpiperazine and nitrophenoxy groups differentiates it from other similar compounds, making it a valuable molecule for research .

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H28N4O7/c1-2-38-28(35)21-12-13-23(30-14-16-31(17-15-30)27(34)20-8-4-3-5-9-20)22(18-21)29-26(33)19-39-25-11-7-6-10-24(25)32(36)37/h3-13,18H,2,14-17,19H2,1H3,(H,29,33)

InChI Key

AGJXAPXBKDAEGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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